molecular formula C14H16N2O2 B2610080 3-Phenyl-1-prop-2-enoylpyrrolidine-3-carboxamide CAS No. 2176843-80-2

3-Phenyl-1-prop-2-enoylpyrrolidine-3-carboxamide

Cat. No. B2610080
CAS RN: 2176843-80-2
M. Wt: 244.294
InChI Key: UIICWLUYAYRKFX-UHFFFAOYSA-N
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Description

“3-Phenyl-1-prop-2-enoylpyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The phenyl group attached suggests aromatic properties, and the prop-2-enoyl group indicates the presence of a double bond in the carbon chain .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, providing a degree of cyclic structure, and the phenyl group contributing to the compound’s aromaticity . The prop-2-enoyl group would introduce unsaturation into the molecule due to the presence of a carbon-carbon double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine ring could contribute to its polarity and potentially its solubility in certain solvents . The phenyl group could contribute to its aromaticity, and the carbon-carbon double bond in the prop-2-enoyl group could influence its reactivity .

Future Directions

The future directions for this compound would likely depend on its intended use or biological activity. For example, if it shows promising bioactive properties, future research could focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

properties

IUPAC Name

3-phenyl-1-prop-2-enoylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-12(17)16-9-8-14(10-16,13(15)18)11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIICWLUYAYRKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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